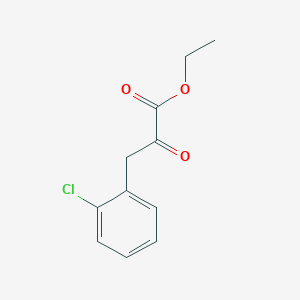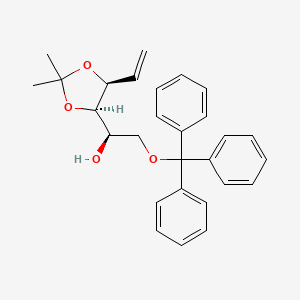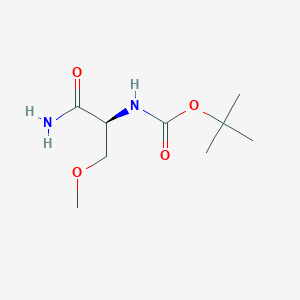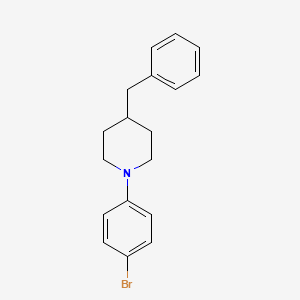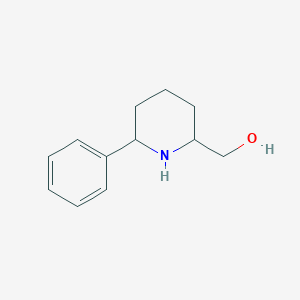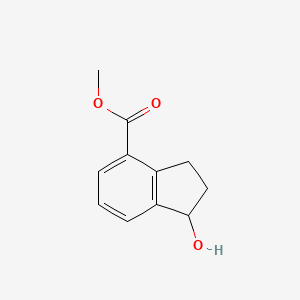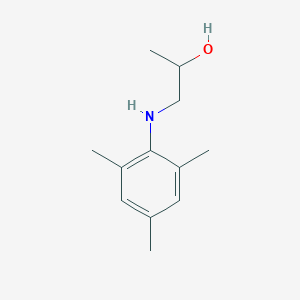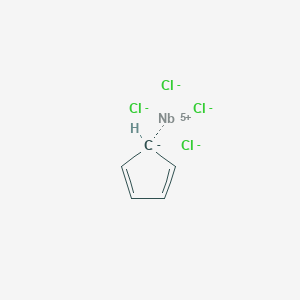
Cyclopentadienylniobium(V) tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentadienylniobium(V) tetrachloride is an organometallic compound with the chemical formula C₅H₅NbCl₄. It is a member of the metallocene family, which consists of compounds containing a metal sandwiched between two cyclopentadienyl anions. This compound is known for its unique chemical properties and its applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: Cyclopentadienylniobium(V) tetrachloride can be synthesized through the reaction of niobium pentachloride with cyclopentadiene. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:
- Dissolving niobium pentachloride in a suitable solvent such as tetrahydrofuran (THF).
- Adding cyclopentadiene to the solution.
- Allowing the reaction to proceed at a controlled temperature, usually around room temperature.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods: While the laboratory synthesis of cyclopentadienyl niobium tetrachloride is well-documented, industrial production methods are less common due to the specialized nature of the compound. similar principles apply, with a focus on maintaining an inert atmosphere and controlling reaction conditions to ensure high purity and yield.
化学反应分析
Types of Reactions: Cyclopentadienylniobium(V) tetrachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium compounds.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand exchange can be facilitated by using donor solvents like THF or by adding other ligands directly to the reaction mixture.
Major Products Formed:
Oxidation: Niobium pentachloride (NbCl₅) and other higher oxidation state niobium compounds.
Reduction: Niobium trichloride (NbCl₃) and other lower oxidation state niobium compounds.
Substitution: Various cyclopentadienyl niobium complexes with different ligands.
科学研究应用
Cyclopentadienylniobium(V) tetrachloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems, particularly in the context of metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into the potential use of cyclopentadienyl niobium tetrachloride in developing new pharmaceuticals, particularly in the field of cancer treatment.
Industry: The compound is used in the production of advanced materials, including high-performance polymers and coatings.
作用机制
Cyclopentadienylniobium(V) tetrachloride can be compared with other metallocenes, such as:
- Cyclopentadienyl titanium trichloride (CpTiCl₃)
- Cyclopentadienyl zirconium tetrachloride (CpZrCl₄)
- Cyclopentadienyl tantalum tetrachloride (CpTaCl₄)
Uniqueness: this compound is unique due to its specific electronic configuration and the stability provided by the cyclopentadienyl ligand. This stability allows it to participate in a wide range of reactions and makes it a valuable compound in both research and industrial applications.
相似化合物的比较
- Cyclopentadienyl titanium trichloride (CpTiCl₃): Used in similar catalytic applications but with different reactivity due to the titanium center.
- Cyclopentadienyl zirconium tetrachloride (CpZrCl₄): Known for its use in polymerization reactions.
- Cyclopentadienyl tantalum tetrachloride (CpTaCl₄): Exhibits unique reactivity due to the larger atomic size of tantalum.
属性
分子式 |
C5H5Cl4Nb |
|---|---|
分子量 |
299.8 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;niobium(5+);tetrachloride |
InChI |
InChI=1S/C5H5.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-5H;4*1H;/q-1;;;;;+5/p-4 |
InChI 键 |
SWDAPTYDZYVMGV-UHFFFAOYSA-J |
规范 SMILES |
[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Nb+5] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(3,7-Dimethylnona-2,6-dien-1-YL)oxy]-3-methyl-2,3-dihydro-1-benzofuran](/img/structure/B8323991.png)
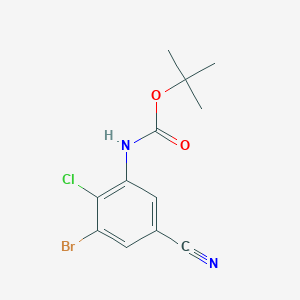
![[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-phenyl-methanone](/img/structure/B8324001.png)
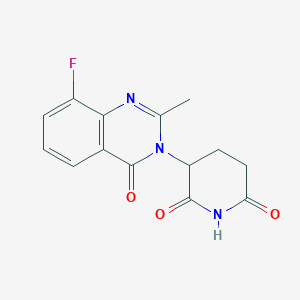
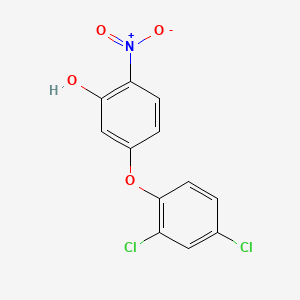
![2-[p-(2-Thenoyl)phenyl]acetic acid](/img/structure/B8324020.png)
